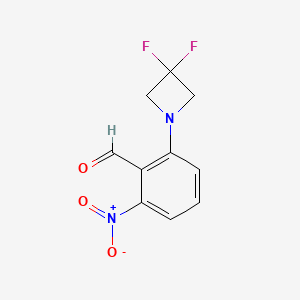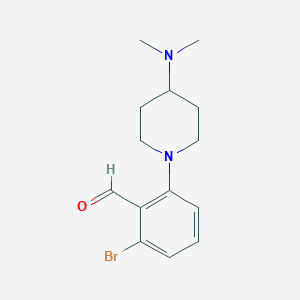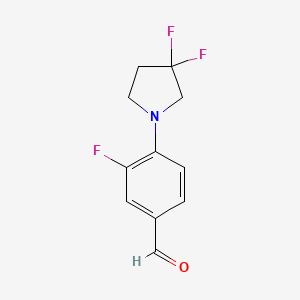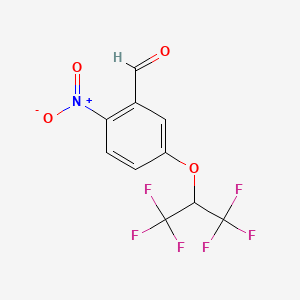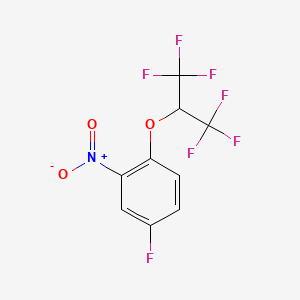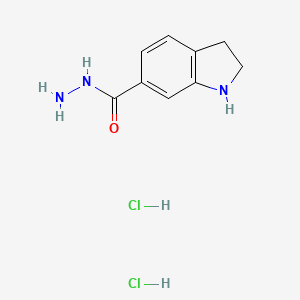
Indoline-6-carbohydrazide dihydrochloride
Overview
Description
Indoline-6-carbohydrazide dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3O and a molecular weight of 250.12 g/mol . It is used in laboratory chemicals .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The molecular structure of Indoline-6-carbohydrazide dihydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring .Chemical Reactions Analysis
Indoline derivatives can undergo various chemical reactions. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Physical And Chemical Properties Analysis
Indoline-6-carbohydrazide dihydrochloride is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Scientific Research Applications
1. Thrombopoietin Receptor Agonists
Indoline derivatives, including carbohydrazide-based compounds, have been synthesized and evaluated as thrombopoietin (TPO) receptor agonists. These compounds are identified as full agonists of the human c-mpl in specific cell lines, suggesting their potential in medical applications related to blood platelet production (Tang et al., 2010).
2. Antioxidant and Acetylcholinesterase Inhibition Properties
Indole carbohydrazides exhibit significant antioxidant properties, determined through various assays. They also demonstrate acetylcholinesterase and butyrylcholinesterase enzyme inhibition, suggesting potential in treating neurodegenerative disorders like Alzheimer's (Bingul et al., 2019).
3. Angiotensin Converting Enzyme Inhibitors
Certain indoline carboxylic acids and related compounds, including carbohydrazide derivatives, have been synthesized as potent angiotensin converting enzyme (ACE) inhibitors, showing promise in managing hypertension (Kim et al., 1983).
4. Cholinesterase Inhibitors and Antioxidants in Alzheimer's Disease
Indoline carbohydrazide derivatives, specifically those with propionic acid and ester modifications, have shown both acetyl and butyryl cholinesterase inhibitory activities and exhibit antioxidant properties, making them potential candidates for Alzheimer's disease treatment (Yanovsky et al., 2012).
5. Chemosensors for Lanthanide Cations
Photochromic indoline spiropyrans with carbohydrazide substituents have been developed as chromogenic and fluorogenic chemosensors for lanthanide cations, demonstrating their use in chemical sensing applications (Nikolaeva et al., 2018).
6. Antihypertensive Agents
Indoline and isoindoline derivatives have been explored for their antihypertensive and diuretic activities, indicating their potential in developing new cardiovascular drugs (Beregi, 1977).
7. Antitumor Antibiotic Synthesis
Indoline intermediates are crucial in the synthesis of complex antitumor antibiotics, such as AT2433-A1, used in cancer treatment (Chisholm & Van Vranken, 2000).
8. Synthesis of Indoline Alkaloids
The synthesis of indoline alkaloids, important in natural products with potent biological activities, has been explored through various methods, highlighting their significance in drug development (Liu et al., 2010).
9. Palladium-Catalyzed Reactions for Amide and Amine Derivatives
A Cu-mediated protocol for cross-dehydrogenative coupling of indoline with various amides and amines has been reported, indicating the versatility of indoline derivatives in chemical syntheses (Kumar et al., 2019).
10. Pharmaceutical Developments
Indoline structures play a critical role in the development of new drugs for various diseases, including cancer, bacterial infections, cardiovascular diseases, and as anti-inflammatory and analgesic drugs (Wei et al., 2023).
Mechanism of Action
Target of Action
Indoline-6-carbohydrazide dihydrochloride, like many indole derivatives, is known to bind with high affinity to multiple receptors . .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Indoline structures are known to improve the physicochemical properties of compounds, increasing their water solubility and decreasing their lipid solubility , which could potentially impact the bioavailability of Indoline-6-carbohydrazide dihydrochloride.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Safety and Hazards
Indoline-6-carbohydrazide dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole-6-carbohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4,10H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKDLBSOPTXAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indoline-6-carbohydrazide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)


